molecular formula C21H27N3O5S2 B11347717 1-(benzylsulfonyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide

1-(benzylsulfonyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide

Cat. No.: B11347717
M. Wt: 465.6 g/mol
InChI Key: SVYGVVIRKLVBST-UHFFFAOYSA-N
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Description

N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and sulfonamide functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of piperidine with phenylmethanesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with N-methylmethanesulfonamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may interfere with signaling pathways by binding to receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-{3-[(methylsulfonyl)amino]phenyl}methanesulfonamide
  • Rosuvastatin Acid - Impurity M (Freebase)

Uniqueness

N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C21H27N3O5S2

Molecular Weight

465.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-[3-[methyl(methylsulfonyl)amino]phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H27N3O5S2/c1-23(30(2,26)27)20-10-6-9-19(15-20)22-21(25)18-11-13-24(14-12-18)31(28,29)16-17-7-4-3-5-8-17/h3-10,15,18H,11-14,16H2,1-2H3,(H,22,25)

InChI Key

SVYGVVIRKLVBST-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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